![molecular formula C20H18N4O3S B2795092 7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-80-9](/img/structure/B2795092.png)

7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

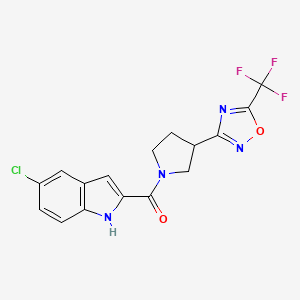

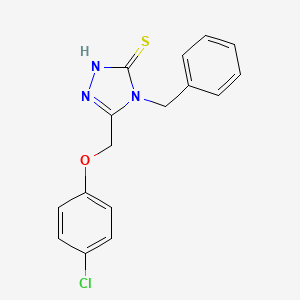

The compound “7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrimidine ring, and a thioether group .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through cyclization processes or domino reactions . The introduction of a thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Regioselective Amination

The compound has been used in studies exploring regioselective amination of condensed pyrimidines, demonstrating its potential in producing amino derivatives through specific reactions with alkylamides (Gulevskaya et al., 1994).

Transformation of Enaminouracil

It serves as a binucleophile in reactions with primary aromatic or heterocyclic amines and formaldehyde, aiding in the construction of substituted pyrimido[4,5-d]pyrimidones, highlighting its utility in synthesizing diverse pyrimidine structures (Hamama et al., 2012).

Synthesis of Fused Pyrimidines

This compound is a precursor in the synthesis of furo[3,2-d]- and thieno[3,2-d]pyrimidines, showcasing its role in forming various fused pyrimidine derivatives (Spada et al., 2009).

Structural and Molecular Studies

Molecular Structure Analysis

Research has been conducted on its molecular structure, exploring how molecules of similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are linked and how they form different crystal structures (Trilleras et al., 2009).

Antimicrobial Activity

Studies have examined its derivatives for antimicrobial activities against various bacteria and fungi, indicating its potential application in developing new antimicrobial agents (Abu‐Hashem, 2018).

Chemical Reactions and Derivatives

Reaction with Urea and Thioureas

It has been involved in reactions with urea and thioureas to form new β-tricarbonyl compounds, contributing to the expansion of organic synthesis methodologies (Saçmacı et al., 2008).

Formation of Pyrimido[4,5-b]azepines

The compound participates in intramolecular ene reactions leading to the formation of pyrimido[4,5-b]azepine derivatives, underscoring its role in synthesizing novel organic compounds (Inazumi et al., 1994).

Synthesis of Functionalized Pyrimidines

It has been used in the synthesis of functionalized pyrimidine-2-ones/thiones and other derivatives, showcasing its versatility in chemical synthesis (Sarıpınar et al., 2006).

Novel Syntheses and Properties

Research has explored novel synthesis methods and properties of its derivatives, contributing to the understanding of its chemical behavior and potential applications in redox reactions (Naya et al., 2005).

Wirkmechanismus

Target of Action

Similar pyrimido[4,5-d]pyrimidine derivatives have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

Similar compounds have been shown to inhibit key enzymes and proteins, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways related to cell proliferation, inflammation, and other biological processes .

Result of Action

Similar compounds have been shown to have a variety of effects, including antiproliferative, antioxidant, anti-inflammatory, and other effects .

Eigenschaften

IUPAC Name |

7-(furan-2-yl)-1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-12-6-8-13(9-7-12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-5-4-10-27-14/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVAORRAVAYYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2795014.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2795025.png)

![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)

![1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795030.png)